molecular formula C11H18N4 B13840973 N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine

Katalognummer: B13840973
Molekulargewicht: 206.29 g/mol
InChI-Schlüssel: QVWRQFXRIMILDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine is a heterocyclic compound with the molecular formula C11H18N4. It is characterized by a piperazine ring attached to a pyridine ring, with two methyl groups attached to the nitrogen atom of the piperazine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine typically involves the reaction of 4-chloropyridine with N,N-dimethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Wirkmechanismus

The mechanism of action of N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, leading to therapeutic outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-dimethylpyridin-4-amine: Similar structure but lacks the piperazine ring.

    2-piperazin-1-ylpyridine: Similar structure but lacks the dimethyl groups on the piperazine ring.

    N,N-dimethyl-4-aminopyridine: Similar structure but lacks the piperazine ring.

Uniqueness

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine is unique due to the presence of both the piperazine and pyridine rings, as well as the dimethyl groups on the piperazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C11H18N4

Molekulargewicht

206.29 g/mol

IUPAC-Name

N,N-dimethyl-2-piperazin-1-ylpyridin-4-amine

InChI

InChI=1S/C11H18N4/c1-14(2)10-3-4-13-11(9-10)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3

InChI-Schlüssel

QVWRQFXRIMILDQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC(=NC=C1)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.